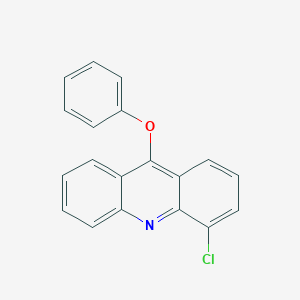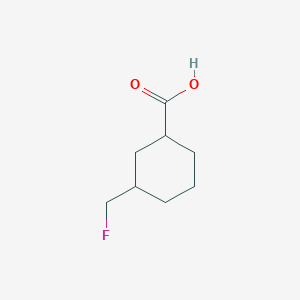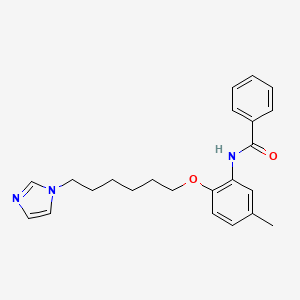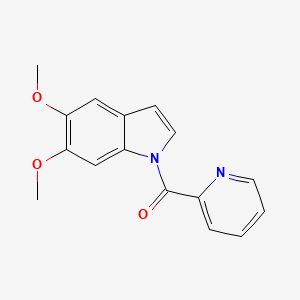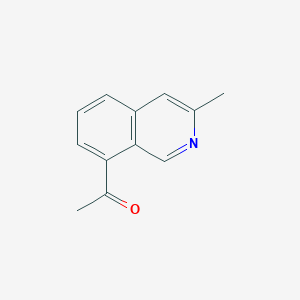
1-(3-Methylisoquinolin-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylisoquinolin-8-yl)ethanone is a chemical compound belonging to the class of isoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoquinolin-8-yl)ethanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction rates and selectivity. For example, the use of silver nanoparticles has been reported to promote regioselective O-alkylation of aromatic amides . Additionally, oxidative coupling reactions using reagents such as N-bromosuccinimide (NBS) and bases can be employed to synthesize isoquinoline derivatives .
化学反应分析
Types of Reactions
1-(3-Methylisoquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like NBS or bromine (Br2) can introduce halogen atoms into the isoquinoline ring.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
1-(3-Methylisoquinolin-8-yl)ethanone has several scientific research applications, including:
作用机制
The mechanism of action of 1-(3-Methylisoquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . Additionally, these compounds can interact with receptors and ion channels, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone: This compound shares a similar structure but differs in the position and nature of the substituents on the isoquinoline ring.
1-(5-Hydroxy-7-methoxy-1-benzouran-3-yl)ethanone: Another related compound with different functional groups that confer distinct chemical and biological properties.
Uniqueness
1-(3-Methylisoquinolin-8-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-(3-methylisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)7-13-8/h3-7H,1-2H3 |
InChI 键 |
SRWJJSDYLVESRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


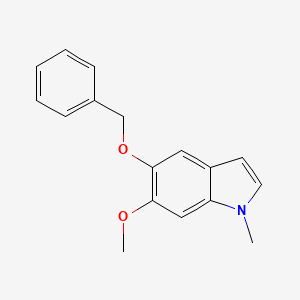
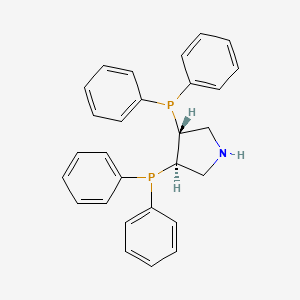


![Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)
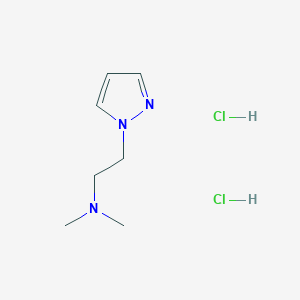

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
